molecular formula C10H11BrFN B13259749 N-[(3-bromo-4-fluorophenyl)methyl]cyclopropanamine

N-[(3-bromo-4-fluorophenyl)methyl]cyclopropanamine

Cat. No.: B13259749
M. Wt: 244.10 g/mol
InChI Key: VIHOYAPXQGJZKN-UHFFFAOYSA-N
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Description

N-[(3-bromo-4-fluorophenyl)methyl]cyclopropanamine is a chemical compound with the molecular formula C₁₀H₁₁BrFN It is characterized by the presence of a cyclopropane ring attached to an amine group, which is further connected to a benzene ring substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromo-4-fluorophenyl)methyl]cyclopropanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-fluorobenzyl chloride and cyclopropanamine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane, is used to dissolve the reactants.

    Catalysts and Reagents: A base, such as triethylamine, is added to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques, such as recrystallization and distillation, are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromo-4-fluorophenyl)methyl]cyclopropanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents (e.g., ethanol) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Major Products Formed

    Substitution: Formation of hydroxyl or amino derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced amine derivatives.

Scientific Research Applications

N-[(3-bromo-4-fluorophenyl)methyl]cyclopropanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential pharmacological properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3-bromo-4-fluorophenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-bromo-3-fluorophenyl)methyl]cyclopropanamine
  • N-[(3-chloro-4-fluorophenyl)methyl]cyclopropanamine
  • N-[(3-bromo-4-methylphenyl)methyl]cyclopropanamine

Uniqueness

N-[(3-bromo-4-fluorophenyl)methyl]cyclopropanamine is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, which can influence its reactivity and binding properties. This unique structure may confer distinct pharmacological or chemical properties compared to its analogs.

Properties

Molecular Formula

C10H11BrFN

Molecular Weight

244.10 g/mol

IUPAC Name

N-[(3-bromo-4-fluorophenyl)methyl]cyclopropanamine

InChI

InChI=1S/C10H11BrFN/c11-9-5-7(1-4-10(9)12)6-13-8-2-3-8/h1,4-5,8,13H,2-3,6H2

InChI Key

VIHOYAPXQGJZKN-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2=CC(=C(C=C2)F)Br

Origin of Product

United States

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